

N,N-Dimethylcyclohexylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dimethylcyclohexylamine**

Cat. No.: **B146760**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine with the chemical formula C₈H₁₇N. It is a colorless to water-white liquid with a characteristic musky, ammonia-like odor.^[1] ^[2] This versatile compound serves as a crucial component in various industrial and chemical processes. Notably, it is widely utilized as a catalyst in the production of polyurethane foams, an intermediate for rubber accelerators and dyes, and in the treatment of textiles.^[3] Its properties also make it a subject of interest in academic research, particularly as a switchable hydrophilicity solvent (SHS) for applications like lipid extraction for biofuel production.^[3] This technical guide provides an in-depth overview of the core physicochemical properties of **N,N-Dimethylcyclohexylamine**, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The fundamental physicochemical properties of **N,N-Dimethylcyclohexylamine** are summarized in the tables below. These parameters are critical for its handling, application, and in the design of processes where it is used.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₇ N	[4]
Molecular Weight	127.23 g/mol	[1][4]
Appearance	Colorless to water-white liquid	[1][2]
Odor	Musky, ammonia-like	[1][2]
Density	0.849 g/mL at 25 °C	[3][5]
Boiling Point	158-159 °C	[3][5]
Melting Point	-60 °C	[3][5]
Refractive Index (n _{20/D})	1.454	[3][5]
Vapor Pressure	3.6 mmHg at 20 °C	[3]
Vapor Density	4.4 (air = 1)	[1][6]

Solubility and Partitioning

Property	Value	Source(s)
Water Solubility	10 g/L at 20 °C	[5][7]
Solubility in other solvents	Miscible with alcohol, benzene, acetone	[1]
LogP (Octanol-Water Partition Coefficient)	2.01 - 2.31	[1][7][8]

Safety and Flammability

Property	Value	Source(s)
Flash Point	41-42.2 °C (closed cup)	[9][10]
Autoignition Temperature	200 - 215 °C	[1][10]
Explosive Limits in Air	3.6 - 19% (v/v)	[6][7]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of **N,N-Dimethylcyclohexylamine**.

Determination of Boiling Point

The boiling point of **N,N-Dimethylcyclohexylamine** can be determined using standard distillation methods, such as those outlined in ASTM D2887.[\[11\]](#)

Apparatus:

- Distillation flask
- Condenser
- Receiving flask
- Heating mantle or oil bath
- Calibrated thermometer or thermocouple

Procedure:

- A sample of **N,N-Dimethylcyclohexylamine** is placed in the distillation flask.
- The apparatus is assembled, ensuring all joints are properly sealed.
- The sample is heated gently.
- The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point. The boiling range is noted from the initial to the final drop collected. For **N,N-Dimethylcyclohexylamine**, a fraction boiling at 156–159 °C is typically collected.[\[12\]](#)

Determination of Density

The density of liquid amines like **N,N-Dimethylcyclohexylamine** can be accurately measured using a vibrating tube densimeter (e.g., Anton Paar DMA HPM).[\[1\]](#)[\[13\]](#)[\[14\]](#)

Apparatus:

- Vibrating tube densimeter
- Syringe for sample injection
- Thermostatic bath for temperature control

Procedure:

- The densimeter is calibrated using fluids of known density, such as dry air and distilled water, at the desired temperature (e.g., 25 °C).
- A sample of **N,N-Dimethylcyclohexylamine** is injected into the measuring cell of the densimeter, ensuring no air bubbles are present.
- The instrument measures the oscillation frequency of the U-tube containing the sample, which is then converted to a density value.
- The measurement is repeated to ensure reproducibility.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of **N,N-Dimethylcyclohexylamine** can be determined using the flask method as described in OECD Guideline 105, suitable for substances with solubilities above 10^{-2} g/L.^{[6][7][15][16]}

Apparatus:

- Flask with a stirrer
- Constant temperature bath (20 ± 0.5 °C)
- Analytical balance
- Centrifuge or filtration apparatus
- Analytical instrument for concentration measurement (e.g., GC-MS or HPLC)

Procedure:

- An excess amount of **N,N-Dimethylcyclohexylamine** is added to a known volume of distilled water in a flask.
- The mixture is agitated in a constant temperature bath to reach equilibrium (typically 24-48 hours).
- The solution is then centrifuged or filtered to remove any undissolved substance.
- The concentration of **N,N-Dimethylcyclohexylamine** in the aqueous phase is determined using a suitable analytical method like GC-MS or HPLC.

Determination of Flash Point (Closed-Cup Method)

The flash point of **N,N-Dimethylcyclohexylamine** is determined using a closed-cup tester, such as the Pensky-Martens apparatus, following a standard method like ASTM D93.[\[17\]](#)

Apparatus:

- Pensky-Martens closed-cup flash point tester
- Heating source
- Ignition source (e.g., a small flame or electric igniter)
- Stirrer

Procedure:

- A sample of **N,N-Dimethylcyclohexylamine** is placed in the test cup of the apparatus.
- The lid is closed, and the sample is heated at a slow, constant rate while being stirred.
- At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[\[4\]](#)[\[18\]](#)[\[19\]](#)

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **N,N-Dimethylcyclohexylamine**, particularly in complex matrices.[20]

Apparatus:

- Gas chromatograph coupled with a mass spectrometer
- Appropriate capillary column (e.g., non-polar DB-5 or similar)
- Autosampler
- Data acquisition and processing software

Procedure:

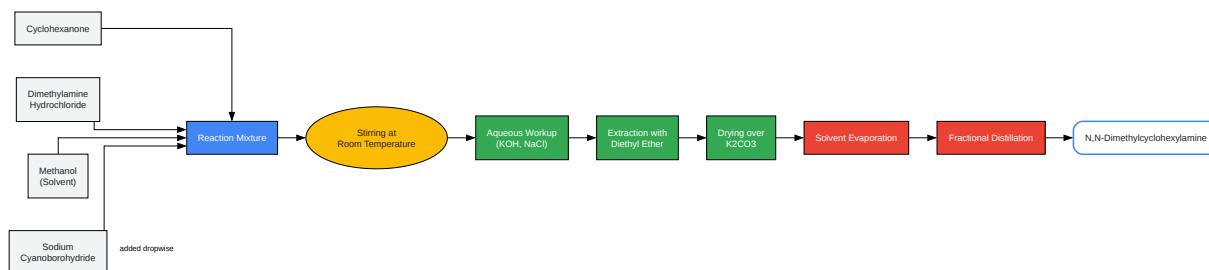
- Sample Preparation: Samples are typically diluted in a suitable volatile organic solvent (e.g., dichloromethane or methanol). For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte.[21]
- Instrumental Conditions:
 - Injector: Splitless mode, with an injection volume of 1 μ L.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components.
 - Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
- Data Analysis: The retention time and mass spectrum of the analyte are compared with those of a known standard of **N,N-Dimethylcyclohexylamine** for identification. Quantification is achieved by creating a calibration curve from standards of known concentrations.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of **N,N-Dimethylcyclohexylamine**, particularly for non-volatile samples or when derivatization is not desired.^[5] A reverse-phase method is typically employed.^[5]

Apparatus:

- HPLC system with a pump, autosampler, column oven, and detector (e.g., UV, MS, or ELSD)
- Reverse-phase HPLC column (e.g., Newcrom R1 or similar)^[5]
- Data acquisition and processing software


Procedure:

- Mobile Phase Preparation: A mixture of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) is prepared and degassed.^[5]
- Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 μm filter.
- Instrumental Conditions:
 - Column: A reverse-phase column is used.
 - Mobile Phase: Isocratic or gradient elution with the prepared mobile phase.
 - Flow Rate: A typical flow rate is around 1 mL/min.
 - Detection: The choice of detector depends on the analyte's properties. Since **N,N-Dimethylcyclohexylamine** lacks a strong chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is suitable.
- Data Analysis: Similar to GC-MS, identification is based on retention time comparison with a standard, and quantification is performed using a calibration curve.

Synthesis of N,N-Dimethylcyclohexylamine

N,N-Dimethylcyclohexylamine can be synthesized through various methods. One common laboratory-scale synthesis involves the reductive amination of cyclohexanone.[\[12\]](#) Other industrial methods include the reaction of cyclohexylamine with formaldehyde and hydrogen.[\[4\]](#) [\[22\]](#)

A typical laboratory synthesis workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N,N-Dimethylcyclohexylamine** via reductive amination.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, experimental determination protocols, and a synthesis workflow for **N,N-**

Dimethylcyclohexylamine. The data presented in a structured format, along with detailed methodologies, is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries. The provided information should facilitate the safe and effective use of this important chemical compound in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylcyclohexylamine CAS#: 98-94-2 [m.chemicalbook.com]
- 4. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 5. Separation of N,N-Dimethylcyclohexylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. laboratuar.com [laboratuar.com]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. bdmaee.net [bdmaee.net]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. researchgate.net [researchgate.net]
- 15. filab.fr [filab.fr]
- 16. Water Solubility | Scymaris [scymaris.com]

- 17. precisionlubrication.com [precisionlubrication.com]
- 18. aidic.it [aidic.it]
- 19. almaaqaqal.edu.iq [almaaqaqal.edu.iq]
- 20. bdmaee.net [bdmaee.net]
- 21. gcms.cz [gcms.cz]
- 22. N,N-Dimethylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [N,N-Dimethylcyclohexylamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146760#physicochemical-properties-of-n-n-dimethylcyclohexylamine\]](https://www.benchchem.com/product/b146760#physicochemical-properties-of-n-n-dimethylcyclohexylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com